Clomestrone

Description

Overview of Synthetic Steroid Derivatives in Chemical Science

Steroids represent a significant class of organic compounds characterized by a distinctive molecular structure of 17 carbon atoms arranged in four fused rings. This core structure, known as the steroid nucleus or gonane, serves as the foundation for a vast array of biologically vital molecules, including sex hormones, adrenal cortical hormones, and bile acids. The intricate chemistry of steroids has made them a focal point in chemical science, leading to extensive research into both naturally occurring and synthetic derivatives. The development of synthetic steroids has been particularly impactful, yielding compounds with diverse therapeutic applications, such as anti-inflammatory agents, anabolic compounds for growth stimulation, and oral contraceptives. The ability to modify the steroid scaffold has allowed chemists to fine-tune biological activity, selectivity, and pharmacokinetic properties, driving innovation in medicinal chemistry and pharmacology britannica.comwikipedia.orgmdpi.comresearchgate.netacs.org.

Historical Trajectory of Estrogen Analog Research

The study of estrogens and their synthetic analogs has a rich history, deeply intertwined with advancements in endocrinology and organic chemistry.

Early Discoveries and Isolation of Estrogens (e.g., Estrone (B1671321) in 1929)

The journey into understanding estrogens began with early clinical observations linking ovarian function to reproductive health. The pivotal moment in the isolation of estrogens occurred in 1929, when American scientists Edward Doisy and Edgar Allen, alongside German biochemist Adolf Butenandt, independently succeeded in isolating estrone in pure crystalline form from the urine of pregnant women rochester.eduwikipedia.orgwikipedia.orgnih.govnih.govresearchgate.net. This landmark achievement marked estrone as the first steroid hormone to be discovered. Butenandt's subsequent work on sex hormones, including the elucidation of estrone's structure, earned him the Nobel Prize in Chemistry in 1939, underscoring the significance of these early discoveries wikipedia.orgwikipedia.orgnih.gov.

Emergence of Synthetic Steroid Chemistry

The 1930s witnessed a surge in synthetic steroid chemistry, notably with the independent synthesis of testosterone (B1683101) by Butenandt and Leopold Ruzicka in 1935, a feat that also contributed to their Nobel Prize swolverine.comuva.nl. Following World War II, the pharmaceutical industry intensified its efforts in synthetic steroid development. This era saw the creation of numerous synthetic steroid derivatives aimed at harnessing specific hormonal activities, such as anabolic effects, while attempting to mitigate unwanted androgenic or estrogenic side effects swolverine.comuva.nlwikipedia.orgnih.govclinexprheumatol.orgmdpi.comsciencedaily.com. The development of new catalytic methods and synthetic strategies has continued to expand the accessibility of complex steroid structures and their analogs uva.nlsciencedaily.comnih.gov.

Historical Positioning of Clomestrone within Synthetic Estrogen Development (described 1958)

This compound emerged within this dynamic historical context of synthetic estrogen development. It was first described in the scientific literature in 1958 wikipedia.orgdrugfuture.comgoogle.com. As a synthetic derivative of estrone, this compound was developed as a weak estrogen, with research focusing on its potential therapeutic applications, particularly as an anticholesterolemic agent. Its development represented an effort to create steroidal compounds that could modulate physiological processes with a targeted profile.

Classification and Nomenclature of this compound

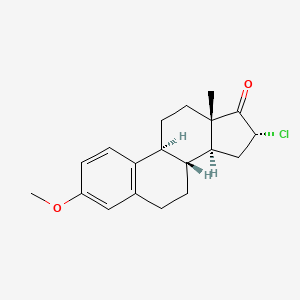

This compound is classified as a synthetic, steroidal estrogen ether. Its chemical structure is derived from estrone, with modifications that include chlorination at the 16α position and methylation of the 3-hydroxyl group.

| Nomenclature/Identifier | Detail |

| Chemical Name | (16α)-16-Chloro-3-methoxyestra-1,3,5(10)-trien-17-one |

| Common Synonyms | 16α-Chloroestrone 3-methyl ether, 16-alpha-chloroestrone methyl ether |

| CAS Registry Number | 4091-75-2 |

| Molecular Formula | C19H23ClO2 |

| Molecular Weight | 318.84 g/mol |

| Appearance | Crystals from chloroform |

| Melting Point | 179-180 °C |

| Optical Rotation | [α]D +161° (chloroform) |

Research Objectives and Scope for this compound Investigations

The primary research objectives surrounding this compound centered on its potential as a therapeutic agent. It was investigated as an anticholesterolemic agent, with a particular focus on its use in the management of atherosclerosis. Studies aimed to evaluate its efficacy in improving serum lipid profiles, specifically seeking beneficial effects on cholesterol levels. A key aspect of its development was the aim to achieve these lipid-modulating effects while producing minimal feminization, a common concern with estrogenic compounds. Research also explored its impact on lipoprotein profiles, contributing to the understanding of its mechanism of action in lipid metabolism wikipedia.orggoogle.com.

Compound List:

this compound

Estrone

Estriol

Testosterone

Androstenedione

Dehydroepiandrosterone (B1670201) (DHEA)

Mytatrienediol

Structure

2D Structure

3D Structure

Properties

CAS No. |

4091-75-2 |

|---|---|

Molecular Formula |

C19H23ClO2 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R)-16-chloro-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H23ClO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1 |

InChI Key |

UQIPVSBPFZSWGD-ILYVXUQDSA-N |

SMILES |

CC12CCC3C(C1CC(C2=O)Cl)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Cl)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)Cl)CCC4=C3C=CC(=C4)OC |

Other CAS No. |

4091-75-2 |

Synonyms |

16-alpha-chloroestrone methyl ether |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Clomestrone

Foundational Synthetic Pathways of 16α-Chloroestrone 3-Methyl Ether

The synthesis of complex steroid molecules like clomestrone often builds upon established methodologies and readily available precursors. Understanding these foundational pathways provides insight into the core chemical transformations required to construct the steroid skeleton and introduce specific functional groups.

Precursor Compounds and Starting Materials

Estrone (B1671321) (E1), a natural estrogen, serves as a pivotal starting material and precursor in the synthesis of numerous steroid derivatives, including this compound google.comwikipedia.orglibretexts.org. Estrone itself is biosynthesized from cholesterol, a ubiquitous biological steroid precursor libretexts.orgijraset.com. The steroid nucleus, characterized by its four fused rings (A, B, C, and D), is typically built from simpler precursors or derived from natural sources ijraset.comwikipedia.orglibretexts.org. The chemical synthesis of estrone has been a subject of considerable interest, with traditional routes involving multiple steps and specific reagents, often aiming for efficient industrial-scale production google.comcaltech.edu. The structural simplicity of estrone, relative to more complex steroids, makes it an accessible starting point for introducing modifications, such as the 3-methyl ether and the 16α-chloro substituent characteristic of this compound chemspider.commedchemexpress.com.

Key Reaction Methodologies and Conditions in Steroid Synthesis

The construction and modification of steroid skeletons rely on a repertoire of well-established organic reactions. Key methodologies employed in steroid synthesis include:

Cycloaddition Reactions: Reactions like the Diels-Alder reaction are fundamental for constructing the fused ring systems characteristic of steroids, with various approaches reported for forming the A, B, or C rings numberanalytics.comanu.edu.au.

Condensation Reactions: Methods such as the Robinson annulation are vital for forming cyclohexenone rings, a common motif in steroid synthesis numberanalytics.com. Michael addition and aldol (B89426) condensations are also frequently utilized for carbon-carbon bond formation and ring construction caltech.edujournals.co.zarsc.orgnih.gov.

Functional Group Interconversions:

Halogenation: The introduction of halogen atoms, such as chlorine, is a critical step in synthesizing compounds like this compound. Reagents like N-halosuccinimides (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) are commonly used for regioselective halogenation at specific positions on the steroid nucleus fiveable.menih.govcore.ac.uk.

Etherification/De-etherification: The 3-methyl ether group in this compound suggests the use of methylation reactions to protect the phenolic hydroxyl group of estrone, followed by potential deprotection steps if required for further transformations or to yield the final product caltech.edumedchemexpress.com.

Oxidation and Reduction: These reactions are routinely employed to interconvert functional groups, such as ketones and alcohols, at various positions on the steroid scaffold numberanalytics.com.

Cross-Coupling Reactions: Transition metal-catalyzed reactions, including Suzuki-Miyaura coupling, are advanced methods that can be employed for carbon-carbon bond formation in complex steroid synthesis journals.co.zarsc.orgnih.gov.

The specific reaction conditions, such as temperature, solvent, and catalysts, are meticulously controlled to achieve desired outcomes and minimize unwanted side reactions numberanalytics.com.

Regioselectivity and Stereochemical Control in this compound-Related Synthesis

Steroid synthesis is inherently challenging due to the presence of multiple chiral centers and the complex, fused ring system libretexts.orgnumberanalytics.comnumberanalytics.comlibretexts.org. Achieving high regioselectivity (reaction occurring at a specific position) and stereoselectivity (formation of a specific stereoisomer) is paramount.

Regioselectivity: Directing reactions to specific carbon atoms within the steroid skeleton is crucial. For instance, halogenation must occur at the desired α-position (e.g., C-16) without affecting other reactive sites. The choice of reagents and reaction conditions plays a significant role in achieving this control fiveable.menih.govcore.ac.uk.

Stereochemistry: Steroids possess multiple stereocenters, leading to a vast number of potential stereoisomers wikipedia.orglibretexts.org. The correct spatial orientation of substituents, denoted by α (below the plane) and β (above the plane), is critical for biological activity libretexts.orgbritannica.com. For this compound, the 16α-chloro substituent highlights the importance of controlling stereochemistry during the chlorination step chemspider.comjst.go.jp. Advances in conformational analysis and reaction selectivity have enabled more accurate design and control in steroid synthesis journals.co.zanasonline.org.

Advanced Synthetic Approaches for this compound Analogues

Beyond the foundational synthesis, advanced strategies focus on creating diverse analogues by modifying the core steroid structure, introducing various substituents, and exploring novel synthetic methodologies.

Modifications at Steroidal Ring Positions

The steroid nucleus, comprising rings A, B, C, and D, offers numerous sites for chemical modification to generate analogues with altered biological or chemical properties.

Ring A Modifications: The A-ring, often containing an aromatic system in estrogens like estrone, can undergo substitutions. For example, halogenation at the C-2 or C-4 positions of estrone derivatives has been explored to create enzyme inhibitors nih.govcore.ac.uk.

Ring C Modifications: The C-ring is a cyclohexane (B81311) ring that, along with rings A and B, forms the phenanthrene-like structure. Modifications here can involve additions or substitutions that alter the steroid's shape and interactions journals.co.za.

Ring D Modifications: The D-ring, a cyclopentane (B165970) ring, is also a site for functionalization. For instance, modifications at the C-17 position, such as the introduction of hydroxyl or carbonyl groups, are common and significantly influence steroid activity wikipedia.orgwikipedia.orgslideshare.net. The synthesis of estetrol (B1671307) from estrone derivatives involves modifications and hydroxylations at the D-ring and adjacent positions google.com.

| Steroid Ring | Common Modification Sites | Examples of Modifications | Reported Impact/Purpose | References |

| A-ring | C-1, C-2, C-3, C-4, C-5, C-10 | Aromaticity, Methylation (C-10), Halogenation (C-2, C-4), Hydroxylation (C-3) | Modulates estrogenicity, metabolic stability, receptor binding | journals.co.zanih.govcore.ac.ukwikipedia.orgslideshare.netnih.gov |

| B-ring | C-6, C-7, C-9, C-10 | Halogenation (C-6), Alkylation (C-7), Introduction of double bonds (e.g., Δ⁴, Δ⁵) | Affects conformation, biological activity, metabolic pathways | journals.co.zawikipedia.orgslideshare.net |

| C-ring | C-8, C-9, C-11, C-12, C-13, C-14 | Alkylation (C-18), Hydroxylation (C-11) | Influences overall structure and stereochemistry | journals.co.zawikipedia.orgslideshare.net |

| D-ring | C-13, C-14, C-15, C-16, C-17 | Alkylation (C-13), Hydroxylation (C-15, C-16, C-17), Ketone (C-17), Esterification (C-17) | Critical for interaction with receptors, metabolic stability | wikipedia.orgwikipedia.orgslideshare.netgoogle.com |

Introduction of Halogen and Alkyl Substituents

The strategic introduction of halogen and alkyl substituents is a primary method for creating steroid analogues with modified pharmacological profiles.

Halogen Introduction: Halogens (F, Cl, Br, I) can be introduced at various positions to influence lipophilicity, metabolic stability, and receptor binding affinity fiveable.mewikipedia.orgnih.gov. For example, chlorination at the 16α position yields this compound chemspider.comjst.go.jp. Halogenation at C-2 and C-4 positions of estrone derivatives has been investigated for their potential as enzyme inhibitors nih.govcore.ac.uk. Halogenated steroids are also found in nature, particularly in marine organisms nih.gov.

Alkyl Introduction: Alkyl groups, such as methyl or ethyl, are commonly introduced to enhance metabolic stability, alter potency, or modify oral bioavailability. For instance, methylation at the C-17α position can improve metabolic stability, though it may also confer hepatotoxicity wikipedia.org. Methyl groups are also typically present at C-10 and C-13 positions in the steroid nucleus ijraset.comfiveable.me.

Molecular and Cellular Mechanisms of Action of Clomestrone Analogues Preclinical Focus

Ligand-Receptor Interactions: Estrogen Receptor Subtype Engagement

The primary targets of clomestrone and its derivatives are the estrogen receptors (ERs), which are members of the nuclear receptor superfamily. wikipedia.orgclockss.org There are two main subtypes of nuclear estrogen receptors, ERα and ERβ, encoded by separate genes (ESR1 and ESR2, respectively). wikipedia.orgnih.gov These receptor subtypes are expressed in varying ratios in different tissues, which contributes to the tissue-specific effects of estrogenic compounds. dovepress.com

This compound analogues, like other estrogenic compounds, can exhibit differential binding affinities for ERα and ERβ. This selectivity is a key determinant of their biological activity. While some ligands, like the endogenous estrogen estradiol (B170435), bind with high and roughly equal affinity to both ERα and ERβ, many synthetic ligands show a preference for one subtype over the other. wikipedia.orgnih.gov For instance, some selective estrogen receptor modulators (SERMs) have been developed to specifically target ERβ. handwiki.orghandwiki.org This selective engagement is crucial as ERα and ERβ can have different, and sometimes opposing, physiological roles. For example, in some breast cancer cells, ERα is associated with proliferation, while ERβ may have anti-proliferative effects. dovepress.com

The binding affinity of a ligand to the estrogen receptor is influenced by its chemical structure. The ligand binding pocket of the ER is large and flexible, allowing it to accommodate a variety of steroidal and non-steroidal compounds. dovepress.comnih.gov The specific interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues within the binding pocket, determine the stability of the complex and the binding affinity. plos.org

Table 1: Comparative Binding Affinities of Select Estrogenic Compounds for ERα and ERβ

| Compound | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) | Selectivity |

|---|---|---|---|

| Estradiol | 100% | 100% | Non-selective |

| Estrone (B1671321) | Preferential for ERα | Lower than ERα | ERα selective |

| Estriol | Lower than Estradiol | Preferential for ERβ | ERβ selective |

| Genistein | Lower than Estradiol | Preferential for ERβ | ERβ selective |

| Raloxifene | Preferential for ERα | Lower than ERα | ERα selective |

| ERB-041 | Low | High | ERβ selective |

| Liquiritigenin | Binds to both with similar affinity | Binds to both with similar affinity | ERβ functional selectivity |

This table is a generalized representation based on available research and is intended for illustrative purposes. Actual binding affinities can vary depending on the specific assay conditions.

The binding of a ligand to the estrogen receptor induces a conformational change in the receptor protein. nih.gov This change is critical for the subsequent steps in the signaling cascade, including receptor dimerization and interaction with other proteins. wikipedia.org The nature of this conformational change depends on the specific ligand bound. Agonists, like estradiol, typically induce a conformation that facilitates the recruitment of coactivator proteins. proteopedia.org In contrast, antagonists may induce a different conformation that either prevents coactivator binding or promotes the recruitment of corepressor proteins. frontiersin.org

Molecular dynamics simulations and biophysical techniques like intrinsic tryptophan fluorescence and circular dichroism have been used to study these conformational changes. nih.govnih.gov These studies have revealed that the ligand-binding domain (LBD) of the estrogen receptor is a dynamic structure, and the binding of different ligands can lead to distinct conformational ensembles. nih.gov These subtle differences in receptor conformation are a key aspect of the tissue-specific and gene-specific actions of various estrogenic compounds.

The ligand-induced conformational changes in the estrogen receptor directly impact the recruitment of coregulatory proteins (coactivators and corepressors). wikipedia.org A critical structural element in this process is Helix 12 (H12) of the LBD. proteopedia.orgfrontiersin.org In the agonist-bound state, H12 adopts a specific position that creates a binding surface for coactivator proteins. proteopedia.orgresearchgate.net This interaction is essential for the activation of gene transcription.

When an antagonist binds, it can reposition H12 in a way that blocks the coactivator binding site or creates a surface for corepressor binding. frontiersin.orgresearchgate.net The precise positioning of H12 is therefore a molecular switch that determines the functional outcome of ligand binding. proteopedia.org The F domain of the estrogen receptor can also influence the positioning of Helix 12 and the receptor's interaction with coregulators, contributing to the functional differences between agonists and antagonists. researchgate.net

Enzymatic Modulation in Steroid Metabolism by this compound Related Structures

This compound, chemically known as 16α-chloroestrone 3-methyl ether, is a synthetic steroidal estrogen derived from estrone. ncats.iodrugfuture.comwikipedia.org Its biological activities and those of its related structures are significantly influenced by their interactions with key enzymes in steroid metabolism. The estrone scaffold, which forms the core of this compound, is a natural substrate for several enzymes that regulate the balance of active estrogens. Therefore, modifications to this scaffold, as seen in this compound and other synthetic analogues, can modulate the activity of these enzymes, leading to significant physiological effects. Preclinical research has focused on understanding how these estrone-like structures interact with and inhibit critical steroidogenic enzymes, primarily steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenases (17β-HSDs).

Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones. oup.com It is located in the endoplasmic reticulum and catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. oup.comnih.govmdpi.com This conversion is a key source of estrogens in hormone-dependent tissues, making STS a significant therapeutic target. oup.comresearchgate.net

The catalytic mechanism of STS is unique, relying on a post-translational modification within its active site. A specific cysteine residue is oxidized to a Cα-formylglycine (FGly) residue, which is essential for enzymatic activity. nih.gov The catalytic cycle involves the hydration of this FGly aldehyde to a gem-diol. One of the hydroxyl groups of this hydrated FGly then performs a nucleophilic attack on the sulfur atom of the steroid sulfate substrate. nih.gov This leads to the formation of a sulfated enzyme intermediate and the release of the unconjugated steroid. Finally, the intermediate is hydrolyzed to regenerate the active formylglycine residue and release the sulfate ion. nih.gov

Given that this compound is an estrone derivative, its related structures, particularly those designed as STS inhibitors, are based on the estrone framework. A major class of these are irreversible inhibitors that mimic the natural substrate, estrone sulfate. researchgate.net The most well-known examples are aryl sulfamate (B1201201) esters, such as estrone-3-O-sulfamate (EMATE). nih.gov These compounds enter the active site and, through a mechanism-based process, transfer their sulfamoyl group to the catalytic formylglycine residue. nih.gov This results in a permanently sulfamoylated, and thus inactivated, enzyme. nih.govnih.gov The high potency of these inhibitors stems from their ability to form this covalent bond with the enzyme. researchgate.net An extensive structure-activity relationship (SAR) analysis of EMATE analogues has shown that substitutions at the 2- and/or 4-positions of the steroid's A-ring can influence inhibitory activity. nih.gov

| Compound | Type | Target Cell/Enzyme Preparation | IC₅₀ Value | Reference(s) |

| Estrone-3-O-sulfamate (EMATE) | Steroidal Irreversible | MCF-7 cells | 65 pM | nih.gov |

| Irosustat (667-COUMATE) | Non-steroidal Irreversible | JEG-3 cells | 0.015-0.025 nM | nih.gov |

| 4-Methylcoumarin-7-O-sulphamate (COUMATE) | Non-steroidal Irreversible | Placental microsomal STS | 32 nM | nih.gov |

| Estradiol derivative with 4-F and 17β-benzyl | Steroidal Reversible | STS enzyme | 40 nM | |

| Estradiol derivative with 4-formyl and 17β-benzyl | Steroidal Irreversible | STS enzyme | 85 nM (Kᵢ) |

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a crucial role in the final steps of active sex steroid synthesis. plos.org Specifically, 17β-HSD type 1 (17β-HSD1) is a key enzyme in estrogen-dependent diseases as it catalyzes the conversion of the weak estrogen, estrone (E1), into the most potent human estrogen, estradiol (E2), using NADPH as a cofactor. plos.orgscirp.org Overexpression of 17β-HSD1 is observed in many breast tumors, leading to elevated local concentrations of estradiol and stimulating tumor growth. scirp.org Consequently, inhibiting 17β-HSD1 is a promising therapeutic strategy. researchgate.netmdpi.com

Structures related to this compound, by virtue of their shared estrone backbone, are ideal candidates for competitive inhibition of 17β-HSD1. Research into estrone derivatives has revealed that modifications at various positions can yield potent and selective inhibitors. For example, introducing substituents at the C15 position of the estrone core has led to the identification of compounds with high inhibitory potency for 17β-HSD1 and no cross-reactivity with 17β-HSD type 2, the enzyme that inactivates estradiol. researchgate.net Molecular modeling has been instrumental in designing these novel inhibitors. researchgate.net Furthermore, some estrone derivatives have been shown to bind to the enzyme in a reverse orientation compared to the natural substrate, which presents a novel mechanism of action. mdpi.com

| Compound | Modification on Estrone Core | Target Cell/Enzyme Preparation | IC₅₀ Value | Reference(s) |

| Compound 21 | C15-substitution | Recombinant human 17β-HSD1 | 10 nM | researchgate.net |

| Compound 5 | C3-(m-carbamoylphenyloxy) group | T-47D breast cancer cells | 0.31 µM | mdpi.com |

| Estrone (E1) | (Reference Substrate) | T-47D breast cancer cells | 0.21 µM | mdpi.com |

| Estradiol-ether derivative 6 | C3-(m-carbamoylphenyloxy) group on E2 | T-47D breast cancer cells | 1.2 µM | mdpi.com |

| Estradiol-ether derivative 10 | C3-(m-carbamoylphenyloxy) group on E2 | T-47D breast cancer cells | 1.3 µM | mdpi.com |

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Computational methods are indispensable tools in modern drug design, providing deep insights into the molecular interactions between ligands and their protein targets. For this compound analogues, molecular docking and other modeling techniques have been crucial for predicting how these compounds bind to steroidogenic enzymes and for guiding the synthesis of more potent and selective inhibitors.

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. researchgate.netscirp.org These studies have been applied to understand the inhibition of both STS and 17β-HSD1 by estrone-related structures.

For steroid sulfatase, homology models and docking studies have elucidated the architecture of the active site. nih.gov Key residues identified in the putative catalytic region include His136, His290, and the essential formylglycine at position 75. nih.gov Docking simulations of substrate mimics and inhibitors confirm their placement within this catalytic area, validating the predictive power of the models. nih.gov Further docking studies on inhibitors like Irosustat have helped to visualize the potential interactions within the active site that lead to the inactivation mechanism, suggesting a sulfamoyl group transfer to the catalytic formylglycine. nih.gov

In the case of 17β-HSD1, the crystal structure of the enzyme complexed with its substrate has revealed a binding cleft with a lipophilic pocket and an adjacent hydrophilic zone. scirp.org The hydrophilic region, containing key residues like Ser142 and Tyr155, is critical for the catalytic reaction. scirp.orgacs.org Docking studies of estrone-coumarin hybrid molecules showed that the steroidal portion establishes important interactions with Tyr155. scirp.org It was also observed that for certain inhibitors, the triazole ring can form strong hydrogen bonds with Ser142 and Tyr155. acs.org These computational predictions allow for the rationalization of binding affinities and guide the design of new inhibitors with improved interactions.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference(s) |

| Retinoic Acid Derivatives | 17β-HSD1 (PDB: 3HB5) | -8.0 to -9.9 | nih.govnih.gov |

| Standard Drug (Epirubicin) | 17β-HSD1 (PDB: 3HB5) | -8.2 | nih.gov |

| 1,4-Biphenyl-triazole Derivatives | 17β-HSD1 | up to -148 | acs.org |

Computational chemistry provides a powerful platform for analyzing the structure-activity relationships (SAR) of enzyme inhibitors, linking specific chemical features to biological activity. nih.govresearchgate.net This approach has been extensively used for this compound-related structures targeting steroidogenic enzymes.

For STS inhibitors, an extensive SAR analysis was performed on analogues of the lead compound EMATE, where the A-ring was substituted with various groups (halogens, nitro, etc.) and the D-ring was modified. nih.gov These studies, supported by computational analysis, helped to understand the electronic and steric requirements for potent inhibition. nih.gov For non-steroidal inhibitors, docking techniques have been used to determine the binding modes of coumarin-based sulfamates, identifying key interactions between the inhibitors and amino acid residues in the STS active site. researchgate.net

For 17β-HSD1, computational methods have been central to the rational design of both steroidal and non-steroidal inhibitors. plos.orgresearchgate.netacs.org SAR studies have shown that the 17-carbonyl group on the estrone scaffold is critical for forming a stable enzyme-inhibitor complex. researchgate.net Molecular modeling has also revealed that the length of the hydrocarbon chain connecting a steroidal moiety to a polar fragment is crucial, with linkers of 6 or 8 methylenes often showing the best results by allowing the polar group to interact with the cofactor binding site. scirp.org These computational SAR studies not only explain the observed activities of existing compounds but also provide a predictive framework for designing the next generation of inhibitors. nih.gov

Preclinical Research Models and Methodologies for Investigating Clomestrone Analogues

In Vitro Experimental Paradigms for Biological Activity Assessment

In vitro studies provide foundational data on a compound's direct interactions with biological targets, cellular processes, and enzymatic activities. These methods allow for controlled assessments of biological activity, often serving as initial screens for efficacy and mechanism of action.

Cell-Based Assays for Receptor Activation and Gene Expression

Cell-based assays are fundamental for evaluating how a compound interacts with cellular components, particularly receptors, and how these interactions influence gene expression. For estrogenic compounds like Clomestrone, which is derived from estrone (B1671321) and exhibits estrogenic properties wikipedia.org, assessing its interaction with the estrogen receptor (ER) is paramount.

Methodologies commonly include:

Ligand Binding Assays: These assays determine a compound's affinity for its target receptor. Techniques such as radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, are standard oecd.orgmdpi.comnih.gov. Fluorescence polarization (FP) assays and bioluminescence resonance energy transfer (BRET) assays offer alternative, non-radioactive methods to detect receptor-ligand interactions and conformational changes, such as receptor dimerization mdpi.comnih.gov.

Reporter Gene Assays: These assays measure the transcriptional activity induced by receptor activation. A reporter gene, often linked to an estrogen response element (ERE), is transfected into cells. Ligand-induced receptor activation leads to the transcription of the reporter gene (e.g., luciferase, GFP), providing a quantifiable measure of biological activity bmbreports.org.

While these general methodologies are well-established for assessing estrogenic compounds, specific detailed findings from cell-based assays directly investigating this compound's receptor activation or its impact on gene expression are not extensively detailed in the provided search results.

Enzyme Inhibition Studies (e.g., Aromatase, Steroid Sulfatase)

Enzymes such as aromatase and steroid sulfatase (STS) are critical in the biosynthesis and metabolism of steroid hormones, including estrogens. Investigating a compound's ability to inhibit these enzymes is key to understanding its potential endocrine effects.

Aromatase Inhibition: Aromatase (CYP19) catalyzes the conversion of androgens to estrogens mdpi.com. Inhibitors of aromatase are crucial in treating hormone-dependent cancers mdpi.com. In vitro studies typically involve measuring the reduction in estrogen production from a substrate (e.g., androstenedione) in the presence of the test compound. Potency is quantified by the half-maximal inhibitory concentration (IC50) mdpi.comnih.gov. While compounds like anastrozole (B1683761) and letrozole (B1683767) are well-known aromatase inhibitors mdpi.com, specific IC50 values for this compound's inhibition of aromatase are not provided in the search results.

Steroid Sulfatase (STS) Inhibition: STS hydrolyzes steroid sulfates, such as estrone sulfate (B86663), to release active steroids nih.govmdpi.com. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers nih.govmdpi.com. In vitro assays measure the rate of steroid sulfate hydrolysis in the presence of the test compound, determining IC50 or inhibition constant (Ki) values medchemexpress.comnih.gov. For example, estradiol (B170435) 3-sulfamate has demonstrated STS inhibitory activity with an IC50 of 251 nM and a Ki of 133 nM medchemexpress.com. Studies have also explored derivatives of estrone and estradiol for STS inhibition, reporting IC50 values as low as 40 nM for certain compounds nih.gov. Specific quantitative data on this compound's inhibition of STS is not available in the provided literature.

Table 1: Illustrative In Vitro Enzyme Inhibition Data (Hypothetical)

| Enzyme Target | Compound | IC50 (nM) | Ki (nM) | Reference Methodologies |

| Aromatase | This compound | N/A | N/A | Enzyme assay measuring estrogen production |

| Steroid Sulfatase (STS) | This compound | N/A | N/A | Enzyme assay measuring steroid sulfate hydrolysis |

| Estradiol 3-sulfamate | Estradiol 3-sulfamate | 251 | 133 | Enzyme assay measuring steroid sulfate hydrolysis medchemexpress.com |

N/A: Not available in the provided search results for this compound.

Cellular Proliferation and Apoptosis Induction Studies

These studies investigate a compound's effect on cell growth and programmed cell death, providing insights into its potential therapeutic mechanisms, particularly in contexts like cancer research.

Cellular Proliferation: Assays such as the MTT assay or direct cell counting are used to quantify changes in cell number over time in response to treatment. These studies help determine if a compound stimulates or inhibits cell growth researchgate.net.

Apoptosis Induction: Apoptosis, or programmed cell death, can be induced through various pathways (extrinsic and intrinsic) nih.govplos.orgmdpi.com. Assays like flow cytometry (using Annexin V/Propidium Iodide staining) or Western blotting for apoptotic markers (e.g., caspases, PARP cleavage) are employed to detect and quantify apoptosis researchgate.netmdpi.comnih.gov.

Cell Cycle Arrest: Compounds can halt cell division by arresting the cell cycle at specific phases (e.g., G1, S, G2/M) plos.orgmdpi.comwikipedia.org. Cell cycle analysis via flow cytometry, examining DNA content, is used to identify these arrest points. Mechanistic studies may investigate the modulation of key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases, CDK inhibitors) plos.orgmdpi.comwikipedia.org.

While this compound is described as a weak estrogen wikipedia.org, specific detailed findings from preclinical studies on its mechanisms of cellular proliferation and apoptosis induction are not available in the provided search results.

In Vivo Animal Models for Systemic Biological Evaluation

In vivo studies in animal models are essential for understanding how a compound behaves in a complex biological system, assessing its pharmacokinetic properties (how the body handles the drug) and pharmacodynamic effects (what the drug does to the body). These studies are conducted while excluding safety and clinical efficacy assessments as per the instructions.

Pharmacokinetic (PK) Profiling in Preclinical Species

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug beckman.com. Preclinical PK studies in animal models are crucial for predicting human PK and guiding dose selection for further studies rsc.orgepo-berlin.combiotechfarm.co.il.

Absorption: This refers to how a compound enters the bloodstream from the site of administration. Studies assess absorption rates via various routes (e.g., oral, intravenous, subcutaneous) biotechfarm.co.il.

Distribution: This involves how the compound spreads throughout the body's tissues and fluids. Factors like plasma protein binding and tissue penetration are evaluated beckman.comdrughunter.com.

Metabolism: The body's process of breaking down the compound, typically by liver enzymes (e.g., cytochrome P450), is studied to identify metabolites and metabolic pathways beckman.combiotechfarm.co.ilmdpi.com.

Excretion: This describes how the compound and its metabolites are eliminated from the body, primarily via urine and feces beckman.combiotechfarm.co.ilbioivt.com. Mass balance studies are often conducted to track the total amount of drug-related material eliminated bioivt.com.

Common preclinical species include rodents like rats and mice biotechfarm.co.ilmdpi.comnih.gov. PK parameters such as time to maximum concentration (Tmax), half-life (T1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability are determined drughunter.commdpi.comfda.gov. While this compound has been used clinically wikipedia.org, specific quantitative pharmacokinetic data from preclinical animal studies (e.g., absorption rates, metabolic pathways, excretion routes) are not detailed in the provided search results.

Table 2: Illustrative Pharmacokinetic Parameters in Preclinical Species (Hypothetical)

| Parameter | Species | Value | Unit | Notes |

| Oral Bioavailability | Rat | N/A | % | Not specified for this compound |

| Elimination Half-life (T1/2) | Rat | N/A | hours | Not specified for this compound |

| Clearance (CL) | Rat | N/A | mL/min/kg | Not specified for this compound |

| Cmax | Mouse | N/A | µg/mL | Not specified for this compound |

| Tmax | Mouse | N/A | hours | Not specified for this compound |

| Beauvericin (BEA) | Rat | ~29.5 | % | Absolute oral bioavailability mdpi.com |

| Beauvericin (BEA) | Rat | ~5 | h | Half-life in plasma mdpi.com |

N/A: Not available in the provided search results for this compound.

Pharmacodynamic (PD) Assessment of Biomarker Modulation

Pharmacodynamic (PD) studies evaluate the biological effects of a compound on the body and its mechanism of action nih.gov. This often involves measuring changes in specific biomarkers that reflect the drug's intended target engagement or downstream effects.

For estrogenic compounds, potential biomarkers could include:

Serum Lipid Profiles: this compound has been noted for beneficial effects on serum lipid profiles wikipedia.org.

Hormone Levels: Changes in endogenous hormone levels could serve as biomarkers of endocrine activity mdpi.com.

Gene Expression: Modulation of specific genes known to be regulated by estrogen signaling could be assessed in tissue samples or blood nih.govnih.gov.

Cellular Markers: In specific disease models, changes in markers related to proliferation, apoptosis, or tissue-specific functions could be measured nih.govnih.gov.

While this compound's effects on lipid profiles are mentioned wikipedia.org, specific preclinical pharmacodynamic data or detailed biomarker modulation studies for this compound in animal models are not provided in the search results.

Compound List:

this compound

Organ-Specific Biological Responses in Research Settings

As a derivative of estrone, this compound exhibits estrogenic activity, suggesting its potential to influence estrogen-sensitive tissues. Estrogens are known to modulate various physiological processes, including those in the reproductive system.

In research settings, estrogens, including estrone derivatives, have demonstrated effects on uterine morphology and growth nih.govwikidoc.org. Estrogenic stimulation is associated with moderate growth and subsequent hyperplasia of the uterine mucosa nih.gov. The mechanism involves the activation of estrogen receptors, particularly estrogen receptor alpha (ERα), which is crucial for mediating mitosis and differentiation in uterine tissues in response to estrogenic signals wikidoc.org. While specific quantitative data detailing this compound's precise impact on uterine growth modulation in preclinical models is not extensively detailed in the available literature, its classification as a weak estrogen indicates it likely interacts with estrogen receptors to influence uterine cellular processes.

Omics-Based Approaches in Preclinical Investigations

Omics-based approaches, encompassing fields such as transcriptomics, proteomics, and metabolomics, are powerful tools for comprehensively characterizing the biological effects of chemical compounds nih.gov. These high-throughput methodologies allow for the simultaneous analysis of vast numbers of biological molecules, providing insights into a compound's impact on cellular pathways, gene expression, protein profiles, and metabolic landscapes nih.govnih.gov.

While these advanced analytical techniques are widely employed in preclinical research to understand compound mechanisms, specific published preclinical studies detailing the application of transcriptomic, proteomic, or metabolomic profiling directly to this compound were not identified in the reviewed literature. Such investigations would typically aim to map the molecular alterations induced by this compound to elucidate its mode of action and identify potential therapeutic targets.

Transcriptomic Profiling of this compound-Treated Systems

Transcriptomic profiling, often utilizing techniques like RNA-sequencing (RNA-seq), involves the analysis of the complete set of RNA transcripts within a biological sample. This process identifies changes in gene expression patterns in response to a compound, offering insights into how the substance influences cellular functions and signaling pathways nih.govfrontiersin.orgnih.govbiorxiv.orgresearchgate.net.

Based on the available literature, specific studies detailing the transcriptomic profiling of systems treated with this compound have not been identified. Investigations in this area would typically seek to identify differentially expressed genes and associated pathways modulated by this compound, thereby contributing to a deeper understanding of its molecular interactions.

Proteomic and Metabolomic Characterization of Compound Influence

Proteomic analysis focuses on the large-scale study of proteins, quantifying their abundance and modifications to understand cellular processes and responses to external stimuli nih.govresearchgate.netresearchgate.net. Metabolomic analysis, conversely, characterizes the complete set of small molecules (metabolites) within a biological system, providing a snapshot of the cellular metabolic state and its alterations due to compound exposure nih.govnih.gov. These methods are critical for a comprehensive understanding of a compound's biological impact. For instance, proteomic analysis has been used to elucidate the effects of 17-β-Estradiol on cell division and apoptosis in breast cancer cells, identifying key proteins and signaling pathways nih.gov. Similarly, metabolomic analysis has revealed how estrogen therapy can alter cellular proliferation via pathways such as the pentose (B10789219) phosphate (B84403) pathway in endometrial tissues nih.gov.

However, specific preclinical studies that have characterized the proteomic or metabolomic influence of this compound were not found in the reviewed literature. Consequently, detailed research findings or data tables for this compound using these specific omics methodologies cannot be presented based on the provided information.

Compound List:

this compound

Estrone

Estradiol-17beta

Estrogen Receptor alpha (ERα)

Estrogens

Analytical Methodologies for Clomestrone and Its Metabolites in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. excedr.com This separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. excedr.comnjit.edu For the analysis of clomestrone and its metabolites, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) is a dominant technique in the analysis of drugs and their metabolites due to its versatility and applicability to a wide range of compounds. doi.org The development of a robust HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a detector to achieve optimal separation and sensitivity.

Method development for this compound would typically begin with scouting various columns, such as C18 or phenyl stationary phases, to find the best selectivity for the parent drug and its expected metabolites. nih.gov The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then optimized to achieve good peak shape and resolution. researchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with different polarities within a reasonable timeframe. njit.edu

Validation of the developed HPLC method is a critical step to ensure its reliability and accuracy. This process involves assessing several key parameters as outlined in the table below.

Table 1: Key Parameters for HPLC Method Validation

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The main peak should be well-resolved from other peaks. researchgate.net |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) should be ≥ 0.99. researchgate.net |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assessed at intraday and interday levels; Relative Standard Deviation (%RSD) should be within acceptable limits. researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by calculating the percentage recovery of the analyte. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

This table summarizes the essential validation parameters for an HPLC method, ensuring its suitability for routine analysis.

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. njit.edu Since steroids like this compound and its metabolites are often non-volatile, a derivatization step is typically required to make them suitable for GC analysis. nih.govnih.gov This chemical modification increases their volatility and thermal stability. nih.gov

A common derivatization technique for steroids is trimethylsilylation, which converts polar hydroxyl and keto groups into more volatile trimethylsilyl (B98337) (TMS) ethers and enol ethers. nih.gov The development of a GC method involves optimizing parameters such as the type of capillary column, oven temperature program, and carrier gas flow rate to achieve efficient separation. restek.com

GC analysis of this compound would involve derivatization followed by injection into the GC system. A temperature program would be used to ramp the oven temperature, allowing for the sequential elution of the derivatized compounds based on their boiling points and interactions with the stationary phase. restek.com The separated components are then detected, often by a mass spectrometer.

Mass Spectrometry (MS) Applications for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is an indispensable tool in drug metabolism studies for both structural elucidation and quantitative analysis. researchgate.net When coupled with a chromatographic system (LC-MS or GC-MS), it provides a powerful platform for analyzing complex mixtures. researchgate.netbritannica.com

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is considered the gold standard for the quantitative analysis of drugs and metabolites in biological fluids. nih.govresearchgate.net These techniques offer high selectivity and sensitivity, allowing for the detection of compounds at very low concentrations. researchgate.netnih.gov

In a typical LC-MS/MS workflow, the sample is first separated by the LC system. The eluting components are then introduced into the mass spectrometer, where they are ionized. Common ionization techniques for steroid analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov

Tandem mass spectrometry involves multiple stages of mass analysis. In the first stage, a specific ion (the precursor ion) corresponding to the analyte of interest is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, leading to improved sensitivity. researchgate.net

For this compound and its metabolites, LC-MS/MS would be used to develop highly selective methods for their quantification in matrices like plasma or urine. nih.gov Similarly, GC-MS/MS can be employed for the analysis of derivatized steroids, offering excellent sensitivity and specificity. nih.gov

Table 2: Comparison of LC-MS/MS and GC-MS/MS for this compound Analysis

| Feature | LC-MS/MS | GC-MS/MS |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization often necessary. nih.gov |

| Derivatization | Often not required, simplifying sample preparation. | Typically required for steroids to increase volatility. nih.gov |

| Ionization Techniques | ESI, APCI. nih.gov | Electron Ionization (EI). |

| Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the derivatization step. |

| Selectivity | High, especially with tandem MS. nih.gov | High, especially with tandem MS. nih.gov |

| Sensitivity | Capable of detecting compounds at picogram to femtogram levels. nih.gov | Also highly sensitive, particularly for well-derivatized compounds. |

This table provides a comparative overview of the key features of LC-MS/MS and GC-MS/MS for the analysis of this compound and its metabolites.

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. iaea.org This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. usgs.gov

The labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic analysis. nih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The ratio of the signal from the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer, allowing for very precise and accurate quantification, independent of sample recovery. iaea.org

For the analysis of this compound, a stable isotope-labeled this compound would be synthesized and used as the internal standard in an LC-MS/MS or GC-MS/MS method. This approach would provide the most reliable quantitative data for pharmacokinetic and metabolic studies.

Sample Preparation and Extraction Protocols for Complex Biological Matrices

Biological matrices such as blood, plasma, serum, and urine are highly complex, containing numerous endogenous substances that can interfere with the analysis of target compounds. nih.gov Therefore, effective sample preparation is a critical step to remove these interferences, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument. nih.govbiotage.com

Common sample preparation techniques used for the extraction of steroids from biological matrices include:

Protein Precipitation (PP): This is a simple and rapid method for removing proteins from plasma or serum samples. austinpublishinggroup.com An organic solvent, such as acetonitrile, is added to the sample, causing the proteins to precipitate. mdpi.com After centrifugation, the supernatant containing the analyte is collected for further analysis. austinpublishinggroup.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. austinpublishinggroup.com The analyte is extracted from the aqueous biological sample into the organic solvent, leaving behind many of the interfering substances. britannica.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. plos.org The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. tandfonline.com SPE offers better recovery and cleaner extracts compared to LLE for steroid analysis. plos.org

The choice of extraction method depends on the specific properties of the analyte and the nature of the biological matrix. wiserpub.com For this compound, a combination of these techniques may be employed to achieve the desired level of cleanliness and concentration prior to chromatographic and mass spectrometric analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

The initial and critical step in the analysis of this compound from biological samples, such as plasma, serum, or urine, is its extraction from the complex matrix. The primary goals of the extraction process are to isolate the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. The two most common techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). researchgate.net

Solid-Phase Extraction (SPE)

SPE is a highly selective and widely used technique for sample preparation. thermofisher.com It utilizes a solid sorbent material, typically packed in a cartridge, to retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For steroids like this compound, which are relatively nonpolar, reversed-phase sorbents are commonly employed.

Optimization of SPE for Steroid Extraction:

The optimization of an SPE method involves a systematic evaluation of several parameters to achieve the highest recovery and purity of the analyte. Key parameters include:

Sorbent Selection: For ketosteroids, C18 and C8 bonded silica (B1680970) are common choices due to their hydrophobic nature, which effectively retains these compounds from aqueous matrices. nih.gov

Conditioning/Equilibration: The sorbent bed is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with water or a buffer to create an environment similar to the sample matrix. thermofisher.com

Sample Loading: The pH of the sample may be adjusted to ensure the analyte is in a neutral form, promoting its retention on the nonpolar sorbent.

Washing: A wash step with a weak solvent (e.g., a low percentage of methanol in water) is crucial to remove polar, interfering compounds that may have been retained on the sorbent.

Elution: The final step involves eluting the retained analyte with a strong organic solvent, such as methanol, acetonitrile, or a mixture thereof. The volume of the elution solvent is kept minimal to ensure a concentrated sample.

| Parameter | Common Conditions for Steroid Extraction | Rationale |

|---|---|---|

| Sorbent Type | Reversed-Phase (C18, C8) | Effectively retains nonpolar steroids from aqueous biological samples. |

| Conditioning Solvent | Methanol, Acetonitrile | Activates the hydrophobic stationary phase. |

| Equilibration Solvent | Water, Phosphate (B84403) Buffer | Creates a suitable environment for sample loading. |

| Wash Solvent | Water/Methanol mixtures (e.g., 95:5 v/v) | Removes polar interferences without eluting the analyte. |

| Elution Solvent | Methanol, Acetonitrile, Ethyl Acetate | Disrupts the hydrophobic interaction to release the analyte. |

Liquid-Liquid Extraction (LLE)

LLE is a traditional and effective method for extracting analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. researchgate.net For the extraction of steroids from biological fluids, organic solvents that are immiscible with water are used.

Optimization of LLE for Steroid Extraction:

The efficiency of LLE is dependent on the choice of the extraction solvent and the pH of the aqueous phase.

Solvent Selection: The ideal solvent should have a high affinity for the analyte and be immiscible with the sample matrix. Common solvents for steroid extraction include ethanol (B145695) and ethyl acetate. arborassays.com

pH Adjustment: Similar to SPE, adjusting the pH of the sample can ensure that the steroid is in its most non-ionized and organic-soluble form.

Extraction Procedure: The sample is vigorously mixed with the organic solvent to maximize the transfer of the analyte into the organic phase. After separation of the two phases, the organic layer containing the analyte is collected. This process may be repeated to improve recovery.

Solvent Evaporation and Reconstitution: The collected organic solvent is typically evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with the subsequent analytical technique.

| Parameter | Common Conditions for Steroid Extraction | Rationale |

|---|---|---|

| Extraction Solvent | Ethyl Acetate, Ethanol, Diethyl Ether | High solubility for steroids and immiscibility with water. |

| Sample pH | Adjusted to neutral or slightly basic | Ensures steroids are in a non-ionized form for optimal extraction. |

| Phase Separation | Centrifugation | Facilitates a clean separation of the aqueous and organic layers. |

| Solvent Removal | Evaporation under nitrogen stream | Concentrates the analyte and removes the extraction solvent. |

| Reconstitution Solvent | Methanol, Acetonitrile | Dissolves the dried extract for injection into the analytical instrument. |

Theoretical and Computational Chemistry Studies of Clomestrone

Structure-Activity Relationship (SAR) Modeling and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with their biological activities. This method is instrumental in predicting the activity of new molecules, thereby streamlining the drug discovery process.

A thorough search of scientific databases indicates that no specific QSAR models have been developed and published for Clomestrone. Such a study would typically involve compiling a dataset of steroidal compounds structurally related to this compound with their corresponding biological activities, such as receptor binding affinities or enzyme inhibition constants. From this data, a mathematical model would be generated to predict the activity of untested compounds, including novel this compound derivatives. The development of a robust QSAR model for this compound could provide valuable insights into the key molecular features governing its biological effects.

Table 1: Illustrative Descriptors for a Hypothetical QSAR Study of this compound

| Descriptor Type | Examples | Potential Application for this compound |

| Electronic | Dipole moment, Partial charges | Understanding electrostatic interactions with target receptors. |

| Steric | Molecular volume, Surface area | Evaluating the influence of molecular size and shape on binding. |

| Hydrophobic | LogP, Molar refractivity | Assessing the compound's partitioning behavior and hydrophobic interactions. |

| Topological | Connectivity indices | Quantifying molecular branching and complexity. |

This table is for illustrative purposes only, as no specific QSAR studies on this compound are currently available.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active.

Currently, there are no published pharmacophore models derived specifically from this compound or its known interactions with biological targets. The development of such a model would necessitate structural information of this compound in its active conformation, or a set of active analogues. A this compound-based pharmacophore could be a powerful tool for discovering novel compounds with similar activity profiles, potentially leading to the identification of new therapeutic agents.

Advanced Computational Methodologies and Future Directions

The advancement of computational power and algorithm development is continually opening new avenues for drug discovery and molecular analysis. While the application of these cutting-edge techniques to this compound has not yet been reported, they represent a significant area for future research.

Machine Learning Applications in this compound Research

Machine learning (ML), a subset of artificial intelligence, encompasses a range of algorithms that can learn from data to make predictions or decisions. In pharmaceutical research, ML is increasingly used for tasks such as predicting compound activity, toxicity, and pharmacokinetic properties.

To date, no studies have been published that apply machine learning models specifically to the analysis or prediction of this compound's properties or activities. In the future, ML models could be trained on data from a diverse range of steroids to predict various endpoints for this compound, such as its binding affinity to different receptors or its metabolic stability. Such models could accelerate the exploration of this compound's pharmacological profile and guide the design of new analogues with improved characteristics.

Table 2: Potential Machine Learning Applications in Steroid Research

| ML Algorithm | Potential Application | Relevance to this compound |

| Random Forest | Prediction of biological activity (e.g., estrogenic, progestogenic). | Could predict the activity of novel this compound derivatives. |

| Support Vector Machines | Classification of compounds as active or inactive. | Could be used to screen virtual libraries for compounds with this compound-like activity. |

| Deep Neural Networks | De novo design of molecules with desired properties. | Could generate novel steroid structures with optimized activity based on this compound's scaffold. |

This table represents potential future applications, as no specific machine learning studies on this compound are currently available.

Development of Novel Computational Algorithms for Steroid Analysis

The complexity of steroid structures and their interactions with biological systems drives the need for novel computational algorithms. These may include improved methods for conformational analysis, more accurate scoring functions for docking, or new approaches to simulating the dynamic behavior of steroids and their receptors.

The development of computational algorithms specifically tailored for the analysis of steroids like this compound is an ongoing area of research in the broader field of computational chemistry. Future advancements could lead to more accurate predictions of how this compound interacts with its biological targets, how it is metabolized, and what its potential off-target effects might be. These insights would be invaluable for a more complete understanding of this compound's pharmacology and for the rational design of next-generation steroidal drugs.

Future Research Directions and Unanswered Questions in Clomestrone Science

Exploration of Novel Synthetic Routes and Analogues with Tailored Molecular Profiles

The development of novel synthetic routes for Clomestrone and the generation of analogues with tailored molecular profiles represent a significant frontier in its research. While the fundamental structure of this compound is established, modern synthetic chemistry offers opportunities to refine its properties. Future research in this area should focus on creating analogues with enhanced target specificity and reduced off-target effects.

Key research objectives in this domain include:

Stereoselective Synthesis: Developing more efficient and stereoselective synthetic pathways to produce this compound and its isomers. This could lead to the identification of stereoisomers with more favorable activity and safety profiles.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with systematic modifications to its steroidal backbone. These studies would be instrumental in identifying the key structural motifs responsible for its biological activity. nih.gov

Prodrug Development: Designing and synthesizing prodrugs of this compound that can be activated at specific target tissues, thereby minimizing systemic exposure and potential side effects.

| Research Approach | Objective | Potential Outcome |

| Asymmetric Catalysis | To achieve higher yields and purity of specific this compound stereoisomers. | Identification of an isomer with improved therapeutic index. |

| Combinatorial Chemistry | To rapidly generate a diverse library of this compound analogues. | Accelerated discovery of lead compounds with enhanced properties. |

| Biocatalysis | To utilize enzymes for specific and environmentally friendly synthetic transformations. | Greener and more efficient synthesis of this compound and its derivatives. |

In-depth Characterization of Receptor-Independent Mechanisms of Action

While this compound is known to exert its effects through estrogen receptors, there is a growing body of evidence suggesting that steroid hormones can also act through receptor-independent pathways. nih.govnih.govnih.gov A thorough investigation into these non-genomic actions of this compound is a critical area for future research.

Future investigations should aim to:

Identify Novel Molecular Targets: Employing techniques such as affinity chromatography and mass spectrometry to identify proteins and other biomolecules that interact with this compound in a receptor-independent manner.

Elucidate Signaling Pathways: Investigating the downstream signaling cascades that are modulated by this compound, independent of estrogen receptor activation. This could involve studying its effects on kinase pathways, ion channels, and second messenger systems.

Functional Characterization: Determining the physiological relevance of these receptor-independent mechanisms in various cell types and tissues.

Advanced Preclinical Model Development for Mechanistic Elucidation

The use of advanced preclinical models is paramount for a deeper understanding of this compound's mechanisms of action and for predicting its effects in humans. Traditional two-dimensional cell cultures and animal models often fail to fully recapitulate the complexity of human physiology. nih.govresearchgate.netmdpi.comresearchgate.net

Future research should focus on the development and utilization of:

Three-Dimensional (3D) Organoids: Establishing patient-derived organoid cultures that mimic the structure and function of target tissues, such as the liver and cardiovascular system. These models would provide a more accurate platform for studying the efficacy and potential toxicity of this compound.

Humanized Mouse Models: Creating mouse models that express human estrogen receptors or other relevant human genes. These models would allow for a more precise evaluation of this compound's effects in a human-like context.

Microfluidic "Organ-on-a-Chip" Systems: Developing microfluidic devices that contain interconnected chambers with different cell types to simulate the function of human organs. These systems would enable the study of this compound's multi-organ effects and its metabolic fate.

| Model System | Key Advantages | Research Application for this compound |

| Liver Organoids | Recapitulate the 3D architecture and metabolic function of the human liver. | Studying the metabolism of this compound and its potential hepatotoxicity. |

| Humanized ER Mice | Express human estrogen receptors, providing a more relevant in vivo system. | Evaluating the in vivo efficacy and receptor-mediated effects of this compound analogues. |

| Vasculature-on-a-Chip | Simulates the physiological environment of blood vessels. | Investigating the direct effects of this compound on endothelial cells and vascular function. |

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

A systems-level understanding of this compound's effects can be achieved through the integration of multiple "omics" datasets. This approach allows for a holistic view of the molecular changes induced by the compound, moving beyond the study of single targets or pathways. nih.govdrugtargetreview.comnih.gov

Future research in this area should involve:

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment using RNA sequencing.

Proteomics: Identifying and quantifying changes in the protein landscape of cells and tissues upon this compound exposure.

Metabolomics: Characterizing the metabolic fingerprint of this compound and its impact on cellular metabolism.

Integrative Bioinformatic Analysis: Utilizing computational tools to integrate these multi-omics datasets and construct comprehensive models of this compound's mechanism of action. researchgate.net

Application of Artificial Intelligence and Big Data in Steroid Research

In the context of this compound research, AI and big data can be applied to:

Predictive Modeling: Developing machine learning models that can predict the biological activity and potential toxicity of novel this compound analogues based on their chemical structure.

Drug Repurposing: Using AI algorithms to screen large biomedical databases to identify potential new therapeutic applications for this compound.

Personalized Medicine: Analyzing patient data to identify biomarkers that can predict an individual's response to this compound therapy, paving the way for a more personalized approach to treatment.

| AI Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Using machine learning to build models that correlate the chemical structure of compounds with their biological activity. | Rapidly screen virtual libraries of this compound analogues to identify promising candidates for synthesis and testing. |

| Natural Language Processing (NLP) | Analyzing scientific literature and clinical trial data to extract relevant information and identify new research hypotheses. | Uncover previously unknown connections between this compound and other biological pathways or diseases. |

| Deep Learning for Image Analysis | Training neural networks to analyze microscopy images of cells and tissues to assess the effects of this compound. | High-throughput and automated analysis of cellular responses to this compound in preclinical models. |

Q & A

Q. What experimental protocols are essential for synthesizing and characterizing Clomestrone in a reproducible manner?

- Methodological Answer : Synthesis should follow validated organic chemistry protocols (e.g., nucleophilic substitution or catalytic hydrogenation), with characterization via NMR, HPLC, and mass spectrometry. Ensure purity (>95%) and cross-validate results with reference standards. Experimental sections must detail reaction conditions (temperature, solvents, catalysts) and analytical thresholds .

- Data Standardization : Include raw spectral data (e.g., δ-values in NMR) and chromatographic retention times in supplementary materials to enable replication .

Q. How can researchers design a systematic literature review to identify gaps in this compound’s pharmacological mechanisms?

- Methodological Answer : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Limit searches to peer-reviewed journals (2010–2025) and prioritize studies with in vitro/in vivo validation. Cochrane guidelines recommend dual screening for bias reduction and data extraction templates for consistency .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify EC50/IC50 values. Validate assumptions via residual plots and use ANOVA for inter-group comparisons. Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Advanced Research Questions

Q. How can contradictory findings in this compound’s receptor binding affinity be resolved methodologically?

- Methodological Answer :

- Source Analysis : Audit experimental conditions (e.g., buffer pH, temperature) across conflicting studies. Variations in assay protocols (radioligand vs. fluorescence polarization) may explain discrepancies .

- Replication : Redesign experiments using orthogonal techniques (e.g., SPR vs. ITC) and include internal controls (e.g., tamoxifen as a reference ligand) .

- Meta-Analysis : Apply random-effects models to aggregate data, accounting for heterogeneity in study designs .

Q. What strategies optimize the development of this compound analogs with improved metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., fluorination at C-17) and assess metabolic half-life via liver microsome assays. Use QSAR models to predict CYP3A4-mediated degradation .

- In Silico Screening : Dock analogs into CYP3A4 active sites (AutoDock Vina) to identify vulnerable moieties .

Q. How should researchers address ethical considerations in preclinical this compound trials involving animal models?

- Methodological Answer :

Data Contradiction and Validation

Q. What criteria establish the validity of this compound’s anti-proliferative effects across heterogeneous cell lines?

Q. How can researchers mitigate batch-to-batch variability in this compound formulations during long-term studies?

- Methodological Answer :

Research Design and Reporting

Q. What elements must be included in a this compound study to meet journal-specific formatting requirements?

Q. How should conflicting interpretations of this compound’s estrogenic activity be addressed in discussion sections?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products